![molecular formula C27H24N6O3 B3325137 N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide CAS No. 205653-12-9](/img/structure/B3325137.png)
N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide
Overview
Description
“N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide” is a chemical compound with the CAS Number: 205653-12-9 . It has a molecular weight of 480.53 and a linear formula of C27H24N6O3 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves the use of benzene-1,3,5-tricarboxamides (BTAs) which are versatile building blocks for supramolecular assembly due to the strong intermolecular hydrogen bonding . A BTA based amine, N1,N3,N5-tris(4-aminophenyl)benzene-1,3,5-tricarboxamide (TABTA), was successfully applied to construct two new amide functionalized covalent organic frameworks (COFs) with apparent crystallinity .Molecular Structure Analysis
The molecular structure of this compound is based on benzene-1,3,5-tricarboxamides (BTAs), which are known for their strong intermolecular hydrogen bonding . This makes them versatile building blocks for supramolecular assembly .Chemical Reactions Analysis
This compound has been used in the construction of two new amide functionalized covalent organic frameworks (COFs) with apparent crystallinity . These COFs were further applied as efficient catalysts for Knoevenagel condensation .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 480.53 and a linear formula of C27H24N6O3 . It is recommended to be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Heterogeneous Catalysis
“N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide” (TABTA) has been successfully applied to construct two new amide functionalized covalent organic frameworks (COFs) with apparent crystallinity . These COFs were further applied as efficient catalysts for Knoevenagel condensation , a classic carbon-carbon bond-forming reaction widely used in organic synthesis .
Supramolecular Assembly
TABTA is a versatile building block for supramolecular assembly due to the strong intermolecular hydrogen bonding . Its simple structure and wide accessibility, in combination with a detailed understanding of its supramolecular self-assembly behavior, allow full utilization of this versatile, supramolecular building block .
Nanotechnology
The unique structure of TABTA offers promising opportunities in the field of nanotechnology . Its intricate molecular arrangement enables the exploration of innovative solutions for various technological challenges .
Materials Science
TABTA’s unique structure and properties make it a promising candidate for materials science applications . Its ability to form stable, ordered structures can be leveraged to create new materials with unique properties .
Polymer Processing
TABTA’s ability to form stable, ordered structures can also be utilized in polymer processing . The resulting polymers can exhibit improved mechanical and thermal properties .
Biomedical Applications
The multivalent nature of TABTA drives applications in the biomedical field . Its ability to form stable, ordered structures can be leveraged to create new materials with unique properties, which can be used in various biomedical applications .
Safety and Hazards
This compound has been classified with the signal word “Warning” and is associated with hazard statements H315 and H319 . These indicate that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing hands and skin thoroughly after handling, wearing protective gloves and eye protection, and seeking medical advice if skin or eye irritation persists .
Future Directions
Mechanism of Action
Target of Action
N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide is primarily used as a monomer to synthesize Covalent Organic Frameworks (COFs) . COFs are a class of porous polymers that have potential applications in various fields such as gas storage, catalysis, and drug delivery .
Mode of Action
The compound, being a benzene-1,3,5-tricarboxamide (BTA) based amine, is used to construct amide functionalized COFs . The strong intermolecular hydrogen bonding of BTAs allows for the self-assembly of these compounds into one-dimensional, nanometer-sized rod-like structures .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role in the synthesis of COFs. The compound’s ability to form strong intermolecular hydrogen bonds allows it to serve as a versatile building block in the construction of COFs .
Pharmacokinetics
Its solubility, stability, and other properties relevant to its use as a cof monomer would be important considerations in its application .
Result of Action
The primary result of the action of N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide is the formation of COFs. These COFs, due to their porous nature and stable structure, can be used as efficient catalysts for reactions such as the Knoevenagel condensation .
Action Environment
The action of N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide is influenced by environmental factors such as temperature and the presence of other reactants. For instance, its storage temperature is recommended to be between 2-8℃ . Additionally, the compound’s reactivity may be influenced by the presence of other substances in the reaction mixture, such as catalysts or solvents .
properties
IUPAC Name |
1-N,3-N,5-N-tris(4-aminophenyl)benzene-1,3,5-tricarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O3/c28-19-1-7-22(8-2-19)31-25(34)16-13-17(26(35)32-23-9-3-20(29)4-10-23)15-18(14-16)27(36)33-24-11-5-21(30)6-12-24/h1-15H,28-30H2,(H,31,34)(H,32,35)(H,33,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQQWGGKFWIAAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C2=CC(=CC(=C2)C(=O)NC3=CC=C(C=C3)N)C(=O)NC4=CC=C(C=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N3,N5-Tris(4-aminophenyl)benzene-1,3,5-tricarboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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